(4Z)-2-(2,4-dibromophenyl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-{1-[(2-METHYLPROPYL)AMINO]ETHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with a dibromophenyl group and an aminoethylidene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-{1-[(2-METHYLPROPYL)AMINO]ETHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolone core, followed by the introduction of the dibromophenyl group through electrophilic aromatic substitution. The aminoethylidene side chain is then added via a condensation reaction with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-{1-[(2-METHYLPROPYL)AMINO]ETHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-{1-[(2-METHYLPROPYL)AMINO]ETHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is investigated for use in materials science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-{1-[(2-METHYLPROPYL)AMINO]ETHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar core structure.
Dichloroaniline: An aniline derivative with similar substitution patterns.
Uniqueness
(4Z)-1-(2,4-DIBROMOPHENYL)-3-METHYL-4-{1-[(2-METHYLPROPYL)AMINO]ETHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19Br2N3O |
---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
2-(2,4-dibromophenyl)-5-methyl-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H19Br2N3O/c1-9(2)8-19-10(3)15-11(4)20-21(16(15)22)14-6-5-12(17)7-13(14)18/h5-7,9,20H,8H2,1-4H3 |
InChI Key |
AODJSZKZULBPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Br)Br)C(=NCC(C)C)C |
Origin of Product |
United States |
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